molecular formula C7H4F2N2O4 B15312741 2-(Difluoromethyl)-3-nitropyridine-5-carboxylic acid

2-(Difluoromethyl)-3-nitropyridine-5-carboxylic acid

Cat. No.: B15312741
M. Wt: 218.11 g/mol
InChI Key: NRWJNQQKRBLZMV-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-nitropyridine-5-carboxylic acid is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a nitro group, and a carboxylic acid group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3-nitropyridine-5-carboxylic acid typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as ethyl bromodifluoroacetate. This process often requires the presence of a base and a suitable solvent to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-3-nitropyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Difluoromethyl)-3-nitropyridine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-nitropyridine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-3-nitropyridine-5-carboxylic acid
  • 2-(Difluoromethyl)-4-nitropyridine-5-carboxylic acid
  • 2-(Difluoromethyl)-3-aminopyridine-5-carboxylic acid

Comparison: 2-(Difluoromethyl)-3-nitropyridine-5-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H4F2N2O4

Molecular Weight

218.11 g/mol

IUPAC Name

6-(difluoromethyl)-5-nitropyridine-3-carboxylic acid

InChI

InChI=1S/C7H4F2N2O4/c8-6(9)5-4(11(14)15)1-3(2-10-5)7(12)13/h1-2,6H,(H,12,13)

InChI Key

NRWJNQQKRBLZMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(F)F)C(=O)O

Origin of Product

United States

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